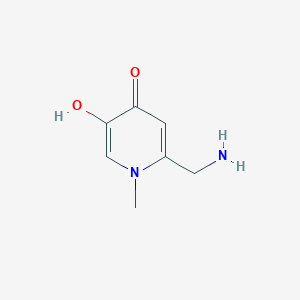

![molecular formula C12H16N2O B1376154 3-Amino-1-[(4-méthylphényl)méthyl]pyrrolidin-2-one CAS No. 1202162-27-3](/img/structure/B1376154.png)

3-Amino-1-[(4-méthylphényl)méthyl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

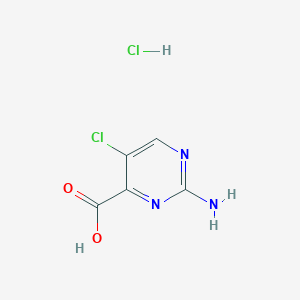

Description

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one: is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is also known by its IUPAC name, 3-amino-1-(4-methylbenzyl)-2-pyrrolidinone . This compound is characterized by the presence of a pyrrolidinone ring substituted with an amino group and a 4-methylbenzyl group.

Applications De Recherche Scientifique

Chemistry: In chemistry, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is used as a building block for the synthesis of various bioactive molecules and pharmaceuticals . Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules . It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases . Its ability to modulate biological pathways makes it a valuable candidate for drug development .

Industry: In the industrial sector, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is used in the production of specialty chemicals and materials . Its reactivity and stability make it suitable for various industrial applications .

Mécanisme D'action

Target of Action

Compounds with a similar pyrrolidine scaffold have been reported to interact with various targets, leading to diverse biological activities .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a similar pyrrolidine scaffold have been reported to influence various biological pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a similar pyrrolidine scaffold have been reported to exhibit diverse biological activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can bind to proteins such as albumin, affecting its distribution and availability in biological systems .

Cellular Effects

The effects of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lactate .

Molecular Mechanism

At the molecular level, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one exerts its effects through several mechanisms. One primary mechanism involves binding to specific receptors or enzymes, leading to changes in their activity. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can modulate gene expression by interacting with transcription factors or epigenetic regulators . These interactions can result in either the activation or repression of target genes, depending on the context and the specific molecular partners involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can lead to cumulative effects on cellular function. For instance, prolonged treatment with this compound has been associated with changes in cell viability and proliferation rates . These temporal effects highlight the importance of considering the duration of exposure when studying the biological activities of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one .

Dosage Effects in Animal Models

The effects of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can induce toxicity, leading to symptoms such as liver damage and oxidative stress . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion . The involvement of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one in these metabolic pathways can affect the overall metabolic flux and the levels of key metabolites in the body .

Transport and Distribution

The transport and distribution of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one in biological systems .

Subcellular Localization

The subcellular localization of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is influenced by various factors, including targeting signals and post-translational modifications. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . The localization to these compartments can affect the activity and function of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one, as it can interact with different sets of biomolecules in each compartment . For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one typically involves the reaction of 4-methylbenzylamine with succinic anhydride, followed by cyclization and amination steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Oxo derivatives of the pyrrolidinone ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrrolidinone derivatives.

Comparaison Avec Des Composés Similaires

- 3-Amino-1-benzylpyrrolidin-2-one

- 3-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one

- 3-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one

Comparison: Compared to these similar compounds, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity . The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Propriétés

IUPAC Name |

3-amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-2-4-10(5-3-9)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSFRZDUTOFNMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(C2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

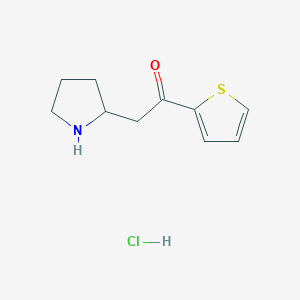

![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)

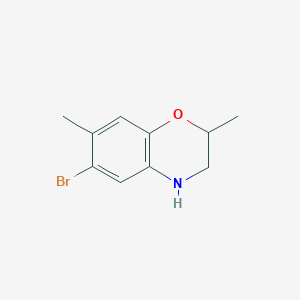

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)

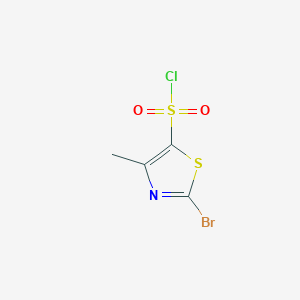

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)

![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)